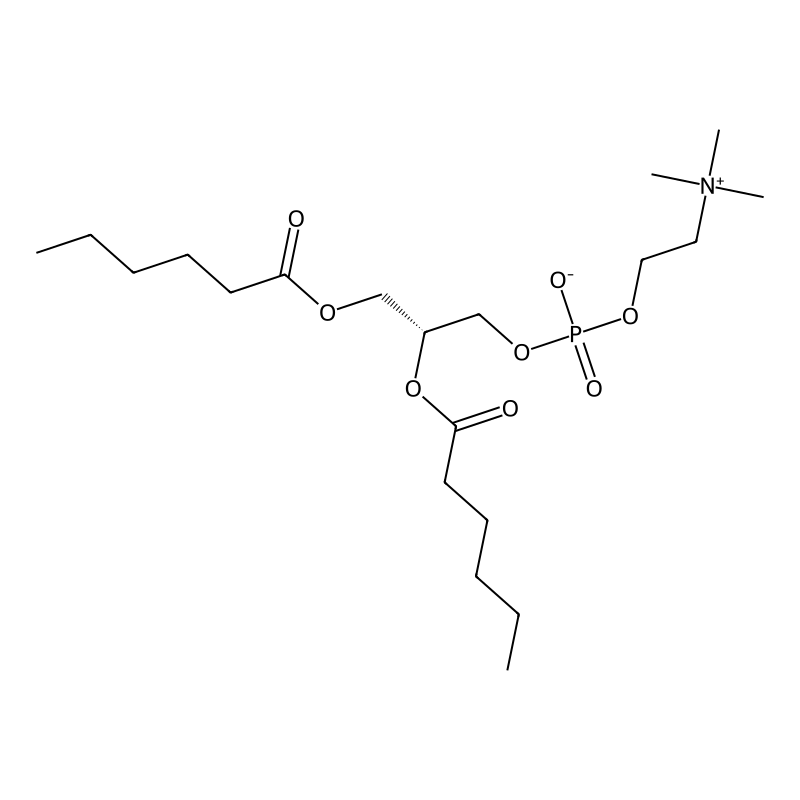

1,2-Dihexanoyl-sn-glycero-3-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

1.2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a synthetic phospholipid commonly used in various scientific research applications. Its structure consists of a glycerol backbone with two short-chain (6:0) caproic acids attached at the sn-1 and sn-2 positions and a phosphocholine head group at the sn-3 position [].

Formation of Artificial Membranes

One of the primary applications of DHPC is in the formation of artificial membranes. Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), DHPC can self-assemble in aqueous solutions to form various membrane structures, including micelles, liposomes, and bilayer membranes []. These artificial membranes mimic the properties of natural cell membranes, making them valuable tools for studying membrane-associated processes, such as protein-lipid interactions, membrane transport, and drug-membrane interactions [].

Substrate for Phospholipases

DHPC serves as a substrate for various phospholipases, enzymes that break down phospholipids. Studying the interaction of DHPC with specific phospholipases helps researchers understand the enzymes' catalytic mechanisms and their roles in cellular processes []. For example, DHPC has been used to investigate the activity of phospholipase C from Bacillus cereus and phospholipase A2 from various sources [].

Other Applications

DHPC finds application in other areas of scientific research:

- Drug delivery: DHPC-based liposomes can be used as drug delivery vehicles for targeted drug delivery and controlled release of therapeutic agents [].

- Nanoparticle formation: DHPC can be used in the synthesis of nanoparticles for various purposes, including drug delivery, imaging, and biosensing [].

- Membrane protein studies: DHPC can help solubilize and stabilize membrane proteins for further characterization and functional studies [].

1,2-Dihexanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid characterized by two hexanoyl (C6) acyl groups attached to the glycerol backbone at the sn-1 and sn-2 positions. It belongs to the class of phosphatidylcholines, which are vital components of cell membranes. This compound is often utilized in biochemical and pharmaceutical research due to its surfactant properties and ability to form lipid bilayers, making it essential for studying membrane dynamics and interactions.

- Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed, releasing fatty acids and glycerophosphocholine.

- Transesterification: This reaction can occur when reacting with alcohols, leading to the formation of different phospholipids.

- Formation of Liposomes: When hydrated, this compound can self-assemble into liposomes, which are spherical vesicles that can encapsulate drugs or other molecules for delivery applications.

This compound exhibits significant biological activity due to its role as a surfactant. It can stabilize emulsions and enhance the solubility of hydrophobic compounds. Additionally, 1,2-dihexanoyl-sn-glycero-3-phosphocholine is known to interact with various proteins and lipids within biological membranes, influencing membrane fluidity and permeability. Studies have shown its effectiveness in supporting the structural integrity of lipid bilayers in experimental settings .

The synthesis of 1,2-dihexanoyl-sn-glycero-3-phosphocholine typically involves:

- Glycerol Phosphate Activation: Glycerol-3-phosphate is activated to form a phosphatidic acid intermediate.

- Acylation: The activated glycerol phosphate is then acylated with hexanoyl chloride or hexanoic acid under controlled conditions.

- Purification: The resulting product is purified using chromatography techniques to isolate the desired phospholipid.

These methods ensure high purity and yield of the compound for research applications.

1,2-Dihexanoyl-sn-glycero-3-phosphocholine has several applications:

- Drug Delivery Systems: Due to its ability to form liposomes, it is used in encapsulating therapeutic agents for targeted delivery.

- Biophysical Studies: It serves as a model compound for studying membrane dynamics and protein-lipid interactions.

- Cosmetic Formulations: Its surfactant properties make it suitable for use in skin care products.

Research has demonstrated that 1,2-dihexanoyl-sn-glycero-3-phosphocholine interacts with various proteins and other lipids. For instance, studies involving hepatitis C virus proteins have shown how this phospholipid can influence protein structure and function within lipid environments . These interactions are crucial for understanding membrane-associated processes in cellular biology.

1,2-Dihexanoyl-sn-glycero-3-phosphocholine shares structural similarities with other phosphatidylcholines but is unique due to its short-chain fatty acids. Here are some similar compounds:

| Compound Name | Acyl Chain Length | Unique Features |

|---|---|---|

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | 18:1 | Contains unsaturated fatty acids |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | 16:0 | Commonly used in membrane studies |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | 18:0 | Known for forming stable lipid bilayers |

The uniqueness of 1,2-dihexanoyl-sn-glycero-3-phosphocholine lies in its short-chain length, which affects its fluidity and interaction properties compared to longer-chain phosphatidylcholines. This characteristic makes it particularly valuable in specific experimental contexts where membrane dynamics are crucial.

Synthetic Pathways for Short-Chain Phosphatidylcholines

The synthesis of 1,2-dihexanoyl-sn-glycero-3-phosphocholine, commonly known as dihexanoyllecithin, follows established phospholipid synthetic methodologies adapted for short-chain fatty acid incorporation [1]. Phosphatidylcholine synthesis occurs through two major biochemical pathways: the CDP-choline (Kennedy) pathway and the phosphatidylethanolamine N-methyltransferase pathway [4]. In laboratory synthesis, the predominant approach utilizes the Kennedy pathway mechanism, which involves the sequential addition of CDP-choline to diacylglycerol derivatives [7].

The most widely employed synthetic route for 1,2-dihexanoyl-sn-glycero-3-phosphocholine utilizes Steglich esterification methodology [3] [35]. This approach begins with sn-glycero-3-phosphocholine as the starting material, which undergoes esterification with hexanoic acid (caproic acid) using dicyclohexylcarbodiimide and 4-dimethylaminopyridine as coupling reagents [35] [36]. The reaction proceeds under mild conditions at temperatures ranging from 25 to 45 degrees Celsius for 48 to 72 hours [35] [37].

A critical aspect of the synthetic pathway involves the preparation of a silica-glycerophosphocholine complex to facilitate the dispersion of the highly polar starting material in the chloroform reaction medium [35]. The activated fatty acids rapidly bind to glycerophosphocholine, preventing the formation of undesirable dicyclohexylacylurea byproducts that would otherwise compromise product yield and purity [35]. The inclusion of 4-dimethylaminopyridine serves multiple functions: accelerating the dicyclohexylcarbodiimide-mediated esterification, preventing dicyclohexylacylurea formation, and ensuring preferential formation of dicyclohexylurea as the primary byproduct [35].

Alternative synthetic approaches include the oxazaphospholane and dioxaphospholane methodology, which provides excellent yields exceeding 90% based on diacylglycerol starting material [38]. This route involves the conversion of 1,2-diacylglycerol to phosphatidic acid dichloride using phosphorus oxychloride, followed by cyclization with ethanolamine to form oxazaphospholanes [38]. The cyclic intermediates undergo selective hydrolysis to yield the desired phosphatidylcholine products without requiring chromatographic purification [38].

Recent developments have explored enzyme-free synthesis pathways in aqueous environments [39]. These methods demonstrate the formation of phosphatidylcholine derivatives from lyso-phosphocholine precursors with conversion yields ranging from 55 to 87 percent [39]. The resulting compounds spontaneously form liposomal structures during the reaction process, indicating their membrane-forming capabilities [39].

Table 1: Synthetic Pathway Comparison for Short-Chain Phosphatidylcholines

| Method | Starting Material | Reaction Conditions | Yield (%) | Purification Required |

|---|---|---|---|---|

| Steglich Esterification | sn-glycero-3-phosphocholine | 45°C, 72h, CHCl₃ | 70-85 | Recrystallization |

| Oxazaphospholane Route | 1,2-diacylglycerol | Room temperature, THF | >90 | Minimal |

| Enzyme-free Aqueous | Lyso-phosphocholine | 37-100°C, H₂O | 55-87 | None |

Purification Methodologies and Quality Control

The purification of 1,2-dihexanoyl-sn-glycero-3-phosphocholine requires specialized methodologies adapted for short-chain phospholipid characteristics [9] [10]. Unlike long-chain phospholipids that preferentially form lamellar bilayer structures, short-chain phosphatidylcholines exhibit detergent-like properties and form micellar phases in aqueous environments [14]. This fundamental difference necessitates modified purification protocols.

Sequential recrystallization represents the primary purification approach for crude 1,2-dihexanoyl-sn-glycero-3-phosphocholine [3] [35]. The initial recrystallization utilizes ethyl acetate at elevated temperatures (50 degrees Celsius), followed by cooling to 4 degrees Celsius to precipitate the product [35]. This process removes dicyclohexylcarbodiimide, fatty acid anhydrides, unreacted hexanoic acid, and other synthetic byproducts through centrifugation procedures repeated four times [35].

The second recrystallization stage employs acetone as the solvent system [35]. The crude product dissolves in chloroform at 50 degrees Celsius to achieve a concentration of 150 milligrams per milliliter, followed by filtration through hydrophobic syringe filters (0.50 micrometers) [35]. Acetone addition and temperature reduction to -6 degrees Celsius with agitation at 150 revolutions per minute for one hour facilitates precipitation of purified material [35].

Column chromatography on silica gel provides an alternative purification methodology, particularly effective for removing non-choline phosphatides [9] [10]. The optimal separation utilizes silica gel (100-200 mesh) with isocratic elution employing methanol as the mobile phase [9]. This approach achieves phosphatidylcholine purity exceeding 90 percent while maintaining operational simplicity and cost-effectiveness [9]. Loading amounts should not exceed 2.0 grams of crude material per 100 grams of silica gel, with flow rates controlled below 4 milliliters per minute for optimal separation efficiency [9].

Quality control procedures incorporate multiple analytical techniques to verify product identity and purity [2] [40]. Thin-layer chromatography serves as the primary screening method, utilizing chloroform:methanol:water (65:25:4, volume/volume/volume) as the mobile phase [44]. Visualization employs phosphorus spray reagents or iodine vapor exposure [44]. High-purity 1,2-dihexanoyl-sn-glycero-3-phosphocholine exhibits a single spot with retention factor values consistent with authentic standards [2].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation [35]. Proton nuclear magnetic resonance analysis reveals seven characteristic peaks between 3.37 and 5.23 parts per million, corresponding to the phospholipid backbone structure [35]. Specific signals include the methylene group at the sn-1 position (4.13-4.42 parts per million) and the methine group at the sn-2 position (5.20 parts per million) [35]. The absence of urea-type byproduct signals at 1.06-1.4 and 1.70-1.96 parts per million confirms successful purification [35].

Table 2: Quality Control Parameters for 1,2-Dihexanoyl-sn-glycero-3-phosphocholine

| Parameter | Method | Specification | Acceptance Criteria |

|---|---|---|---|

| Chemical Purity | ¹H NMR | Peak integration | >99% |

| Structural Identity | TLC | Retention factor | Single spot, Rf 0.4-0.6 |

| Moisture Content | Karl Fischer | Water determination | <0.5% |

| Residual Solvents | GC-MS | Solvent analysis | <50 ppm each |

Spectroscopic Characterization Techniques

Comprehensive spectroscopic characterization of 1,2-dihexanoyl-sn-glycero-3-phosphocholine employs multiple analytical techniques to confirm molecular structure and assess purity [15] [17] [18]. Nuclear magnetic resonance spectroscopy provides the most definitive structural information, with both proton and carbon-13 methodologies offering complementary data sets [17] [19].

Proton nuclear magnetic resonance analysis reveals distinctive spectral features characteristic of the dihexanoyl phosphatidylcholine structure [19]. The hexanoyl methyl groups appear at 0.78 parts per million, while the penultimate and antepenultimate methylene groups exhibit overlapping signals at 1.22 parts per million [19]. Additional hexanoyl methylene protons resonate at 1.50 and 2.21 parts per million [19]. The choline methyl resonance manifests at 3.16 parts per million, providing a diagnostic marker for the phosphocholine headgroup [19].

The glycerol backbone protons exhibit characteristic multiplicity patterns, with the sn-1 methylene protons appearing as a multiplet between 4.13 and 4.42 parts per million [35]. The sn-2 methine proton resonates at 5.20 parts per million as a quintet due to coupling with adjacent methylene groups [35]. These signals confirm the successful esterification of both hydroxyl groups on the glycerol backbone with hexanoic acid residues [35].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of carbonyl carbon signals and fatty acid chain carbons [17]. The ester carbonyl carbons typically appear around 173 parts per million, while the fatty acid methyl carbons resonate near 14 parts per million [17]. The phosphorus-31 nuclear magnetic resonance spectrum exhibits a single resonance around 0.8 parts per million, characteristic of phosphatidylcholine derivatives [17].

Mass spectrometry analysis employs both positive and negative ionization modes to provide molecular weight confirmation and structural information [18]. In positive mode, precursor ion scanning for mass-to-charge ratio 184 (corresponding to the phosphocholine headgroup) offers high sensitivity detection [18]. The molecular ion peak appears at mass-to-charge ratio 454 (M+H)+, consistent with the calculated molecular weight of 453.5 daltons [1]. Tandem mass spectrometry fragmentation patterns reveal characteristic losses corresponding to the choline headgroup (183 daltons) and fatty acid chains (101 daltons each) [18].

Infrared spectroscopy provides functional group identification and conformational information [40] [41]. The characteristic phosphate stretching vibrations appear between 1000 and 1300 wavenumbers, with symmetric and antisymmetric modes distinguishable [41]. Carbonyl stretching vibrations manifest around 1740 wavenumbers, confirming the presence of ester linkages [41]. The choline trimethylammonium group exhibits characteristic absorptions around 970 wavenumbers [41].

Table 3: Spectroscopic Characterization Data for 1,2-Dihexanoyl-sn-glycero-3-phosphocholine

| Technique | Key Signals | Chemical Shift/Wavenumber | Assignment |

|---|---|---|---|

| ¹H NMR | 0.78 ppm | δ | CH₃ (hexanoyl) |

| ¹H NMR | 3.16 ppm | δ | N(CH₃)₃ (choline) |

| ¹H NMR | 5.20 ppm | δ | CH (sn-2) |

| ³¹P NMR | 0.8 ppm | δ | Phosphate |

| MS | 454 m/z | [M+H]⁺ | Molecular ion |

| IR | 1740 cm⁻¹ | ν | C=O stretch |

| IR | 970 cm⁻¹ | ν | N⁺(CH₃)₃ |

Membrane Destabilization Mechanisms

Insertion of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine into bilayers lowers the edge tension that opposes pore formation, thereby accelerating vesicle solubilization. Real-time fluorescence experiments show that membrane breakdown proceeds through transient mixed-lipid discs whose curvature is stabilized by the short-chain phospholipid, followed by release of protein–lipid complexes into solution [7]. Molecular-dynamics simulations corroborate a progressive thinning of the hydrophobic core and a rise in lateral area per classical long-chain lipids as local concentration of the short-chain species increases [6].

Key kinetic facts

- Complete solubilization of erythrocyte membranes occurs within ninety seconds at 15 millimolar lipid, compared with several minutes for dodecyl-β-d-maltoside [7].

- Proteoliposome disruption exhibits half-times of two to three seconds at 25 millimolar lipid, demonstrating rapid detergent action [10].

Wedge Effect on Lipid Packing

The packing parameter $$S = V/(a_{0}l)$$ of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine is approximately 0.29, far below the cylindrical value of 0.5 that favors bilayers [11]. The large phosphocholine head group and very short six-carbon acyl chains therefore create a pronounced wedge geometry. When introduced into bilayers this geometry produces the following measurable consequences:

| Packing-related parameter | Change induced by 10 mole percent short-chain phosphatidylcholine in dipalmitoyl-sn-glycero-3-phosphocholine bilayers | Reference |

|---|---|---|

| Mean chain cross-sectional area | +5 ± 1 percent | [12] |

| Bilayer thickness | −6 ± 2 percent | [12] |

| Lamellar repeat distance under full hydration | −3 ± 1 percent | [12] |

| Fluorescence-based bending rigidity | −25 ± 4 percent | [10] |

By laterally expanding the head-group region while compressing the hydrophobic core, the wedge-shaped molecules introduce spontaneous positive curvature, lower the bending modulus, and facilitate morphological transitions such as budding or vesiculation [11] [10]. These effects rationalize the compound’s efficiency as a membrane-solubilizing agent and its widespread use in the generation of isotropic bicelles for high-resolution structural studies.